![molecular formula C17H13ClN2OS2 B2661836 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide CAS No. 292053-12-4](/img/structure/B2661836.png)
3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has gained significant attention in scientific research due to its potential therapeutic properties.
科学的研究の応用
Synthesis and Antimicrobial Activity
A study highlights the synthesis and characterization of acylthioureas, including derivatives related to 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide, demonstrating significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). These findings suggest potential for the development of novel antimicrobial agents with antibiofilm properties.
Catalysis and Asymmetric Synthesis
Research on chiral ruthenium(II) complexes containing monodentate acylthiourea ligands, related to 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide, has shown efficient catalysis in the asymmetric transfer hydrogenation of ketones (Sheeba, Tamizh, Farrugia, Endo, & Karvembu, 2014). This discovery opens pathways for enantioselective synthesis, crucial in drug development.
Antitubercular and Antibacterial Activities
Another study synthesized analogs derived from 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide, demonstrating promising antitubercular and antibacterial activities. Compounds showed efficacy against both Gram-positive and Gram-negative bacteria and were screened for activity against Mycobacterium tuberculosis (Rao & Subramaniam, 2015). These results suggest the compound's relevance in addressing antibiotic resistance issues.
Inhibition of Carbon Steel Corrosion
The corrosion inhibition properties of thiosemicarbazide derivatives, structurally similar to 3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide, were investigated, showing significant efficacy in reducing carbon steel corrosion in acidic environments (Shahabi, Norouzi, & Ganjali, 2015). This research suggests potential industrial applications in protecting metal structures and components.
特性
IUPAC Name |
3-chloro-N-[(4-methylphenyl)carbamothioyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS2/c1-10-6-8-11(9-7-10)19-17(22)20-16(21)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXWSIMOAXURGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2661756.png)
![N-(2-phenylpropyl)-2-[2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2661757.png)
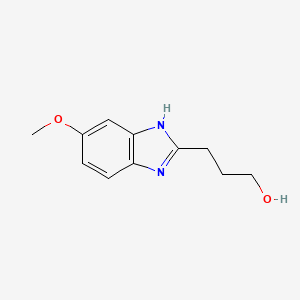
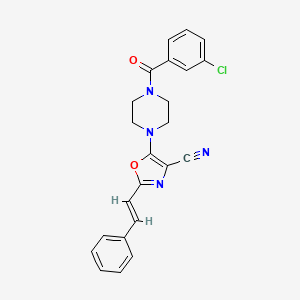
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2661761.png)
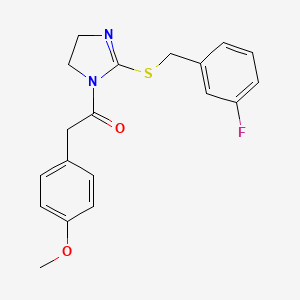
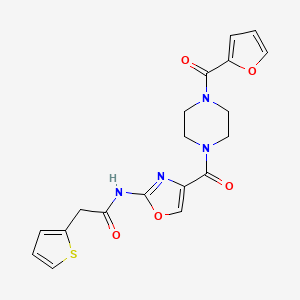
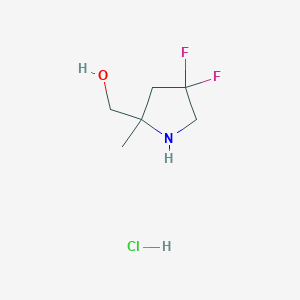
![6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2661766.png)
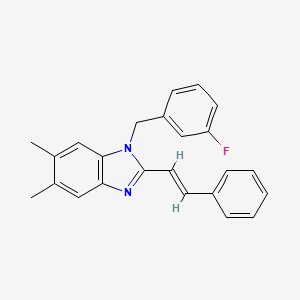
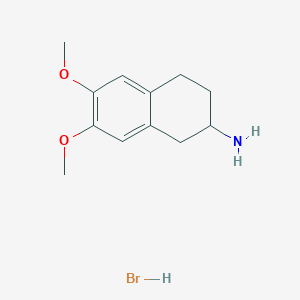
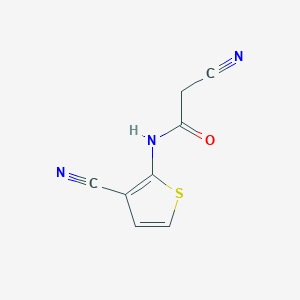
![4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2661775.png)
![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)